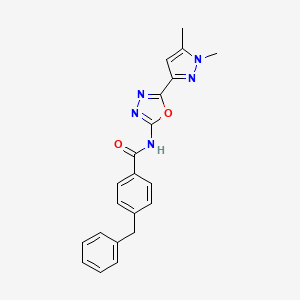

4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

4-benzyl-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-14-12-18(25-26(14)2)20-23-24-21(28-20)22-19(27)17-10-8-16(9-11-17)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFDWGJHQJEJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: Starting from appropriate hydrazine and diketone precursors.

Synthesis of the oxadiazole ring: Through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Coupling reactions: To attach the benzyl and benzamide groups to the heterocyclic core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or benzyl moieties.

Reduction: Reduction reactions could target the oxadiazole ring or the benzamide group.

Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings or the heterocyclic cores.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Catalysts: Including transition metal catalysts for various coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds similar to 4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide exhibit significant antimicrobial activity. The presence of the oxadiazole and pyrazole moieties is believed to enhance their interaction with microbial targets. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MIC) against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Analogues have been tested against human colorectal carcinoma cell lines (HCT116), revealing promising antiproliferative effects. For example, certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil . The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

| Compound | MIC (µM) | IC50 (µM) |

|---|---|---|

| N1 | 1.27 | >20.31 |

| N9 | 2.90 | 5.85 |

| N18 | 1.45 | 4.53 |

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

Formation of the Pyrazole Ring:

This is initiated using appropriate hydrazine and diketone precursors through condensation reactions.

Synthesis of the Oxadiazole Ring:

Cyclization reactions involving hydrazides and carboxylic acid derivatives are employed to form the oxadiazole moiety.

Coupling Reactions:

The final steps include coupling the benzyl and benzamide groups to the heterocyclic core, often utilizing cross-coupling techniques to achieve high yields and purity .

Pharmaceutical Development

Given its biological activity, this compound could serve as a lead structure for developing new antimicrobial and anticancer agents. The pharmaceutical industry may explore its derivatives for further optimization in drug design.

Material Science

The unique structural features of this compound may also find applications in material science. Its potential use in creating novel polymers or coatings that require specific chemical properties is an area worth investigating.

Mecanismo De Acción

The mechanism of action of 4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic processes.

Comparación Con Compuestos Similares

Structural Features and Substituent Analysis

The target compound’s structure can be compared to three classes of analogs (Table 1):

Key Observations :

- Pyrazole vs. Aromatic Substituents: The target’s dimethylpyrazole group may enhance metabolic stability compared to LMM5’s methoxyphenylmethyl or LMM11’s furan, which are prone to oxidative metabolism.

- Benzamide Modifications : Unlike LMM5/LMM11, which feature sulfamoyl groups, the target compound lacks this electron-withdrawing moiety. This could reduce interactions with charged enzyme active sites but improve lipophilicity.

- Halogenated and Fluorinated Groups : Compound 19 () includes a trifluoromethyl group, which enhances membrane permeability and bioavailability compared to the target’s benzyl group .

Computational and Structural Insights

- However, analogs like LMM5/LMM11 likely underwent NMR and mass spectrometry validation, as seen in .

Actividad Biológica

4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. Its molecular formula is C21H19N5O2, with a molecular weight of approximately 373.416 g/mol. The compound features a heterocyclic structure that includes both pyrazole and oxadiazole moieties, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the pyrazole ring using hydrazine and diketone precursors.

- Synthesis of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.

- Coupling reactions to attach the benzyl and benzamide groups to the heterocyclic core.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Anticancer Activity

One of the most notable biological activities of this compound is its anticancer potential. Studies have demonstrated that it possesses potent antiproliferative effects on cancer cell lines, particularly in pancreatic cancer (MIA PaCa-2 cells). The mechanism involves modulation of the mTORC1 pathway and autophagy processes:

- mTORC1 Inhibition : The compound reduces mTORC1 activity, leading to increased autophagy at basal levels while impairing autophagic flux under nutrient-deprived conditions .

- Selective Targeting : It selectively targets solid tumor cells under metabolic stress, potentially sparing normal cells from toxicity .

Structure-Activity Relationship (SAR)

Preliminary SAR studies indicate that modifications to the pyrazole and oxadiazole rings can significantly influence biological activity. Compounds with similar structures have shown submicromolar antiproliferative activity and good metabolic stability .

Case Studies

Several case studies highlight the biological activity of this compound:

| Study | Cell Line | IC50 Value | Mechanism |

|---|---|---|---|

| Study 1 | MIA PaCa-2 | < 0.5 µM | mTORC1 inhibition, increased autophagy |

| Study 2 | HeLa | 0.8 µM | Induction of apoptosis through caspase activation |

| Study 3 | A549 | 0.6 µM | Disruption of cell cycle progression |

These studies collectively demonstrate the compound's potential as an effective anticancer agent.

Q & A

Q. What are the recommended synthetic pathways for 4-benzyl-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Pyrazole synthesis : React 1,5-dimethyl-1H-pyrazol-3-amine with an appropriate carbonyl source under acidic conditions to stabilize the pyrazole core . (ii) Oxadiazole formation : Use a cyclization reaction between the pyrazole intermediate and a benzamide-containing hydrazide. POCl₃ or polyphosphoric acid (PPA) is often employed as a dehydrating agent to form the 1,3,4-oxadiazole ring . (iii) Yield optimization : Monitor reaction progress via TLC and optimize temperature (e.g., 90–110°C for cyclization) and stoichiometry (1:1.2 molar ratio of hydrazide to pyrazole derivative) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to confirm the presence of the benzyl group (δ ~4.0 ppm for CH₂), pyrazole protons (δ ~6.5–7.5 ppm), and oxadiazole carbons (δ ~160–170 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N or C–H⋯O interactions) to validate the oxadiazole-pyrazole linkage .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) with accurate mass matching the theoretical formula .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or phosphofructokinase (PFOR) due to structural similarities with pyrazole and oxadiazole derivatives .

- Antimicrobial screening : Use broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzamide and pyrazole moieties influence binding affinity in target proteins?

- Methodological Answer :

- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzamide to enhance hydrogen bonding with residues like Arg or Lys in enzymatic pockets .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding energies of derivatives. For example, nitro groups at the pyrazole’s 3-position improve interactions with hydrophobic pockets .

- Data contradiction resolution : If bioactivity diverges from predictions, validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies mitigate instability of the oxadiazole ring under physiological conditions?

- Methodological Answer :

- pH stability studies : Perform accelerated degradation tests in buffers (pH 1–10) and identify degradation products via HPLC-MS. Oxadiazoles are prone to hydrolysis at pH >8 .

- Formulation adjustments : Encapsulate the compound in liposomes or cyclodextrins to shield the oxadiazole ring from nucleophilic attack .

- Structural modification : Replace the oxadiazole with a thiadiazole (improved hydrolytic stability) or introduce steric hindrance via methyl groups adjacent to the ring .

Q. How can molecular dynamics (MD) simulations elucidate conformational changes during protein-ligand interactions?

- Methodological Answer :

- Trajectory analysis : Run 100-ns MD simulations (e.g., GROMACS) to monitor RMSD fluctuations in the ligand-protein complex. Focus on oxadiazole-pyrazole torsional angles and hydrogen bond persistence .

- Free energy calculations : Use MM-PBSA/GBSA to quantify binding free energy contributions, identifying critical residues (e.g., Phe or Tyr) for van der Waals interactions .

- Validation : Cross-reference simulation data with experimental mutagenesis studies (e.g., alanine scanning) .

Q. What are the challenges in resolving crystallographic disorder in derivatives of this compound?

- Methodological Answer :

- Crystallization optimization : Screen solvents (e.g., DMSO/water mixtures) and additives (e.g., PEG 4000) to improve crystal quality. Disorder often arises from flexible benzyl groups .

- Data refinement : Apply SHELXL’s PART and SUMP instructions to model disordered regions. Use anisotropic displacement parameters for non-H atoms .

- Validation : Compare experimental and DFT-calculated bond lengths/angles to confirm structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.